REACTION_CXSMILES
|
[CH3:1][C@H:2]1[CH2:11][C:9](=[O:10])[C:5](=[C:6]([CH3:8])[CH3:7])[CH2:4][CH2:3]1.[CH3:12][SH:13]>C(N(CC)CC)C>[CH3:12][S:13][C:6]([CH3:7])([CH3:8])[CH:5]1[CH2:4][CH2:3][CH:2]([CH3:1])[CH2:11][C:9]1=[O:10]
|
Name
|
|
Quantity
|
15.2 g
|
Type
|
reactant
|
Smiles
|
C[C@@H]1CCC(=C(C)C)C(=O)C1
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CS
|
Type
|
CUSTOM
|
Details
|
With stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
condensed into the mixture
|
Type
|
CUSTOM
|
Details
|
after condensation of 200% of the calculated amount
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture is heated to 50°
|
Type
|
TEMPERATURE
|
Details
|
after cooling of the autoclave
|
Type
|
DISTILLATION
|
Details
|
the reaction product immediately distilled in vacuum
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CSC(C1C(CC(CC1)C)=O)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |